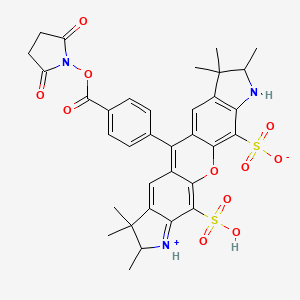
APDye 532 NHS Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDye 532 NHS Ester is a bright yellow-fluorescent dye that is amine-reactive and commonly used for labeling proteins, antibodies, and other amine-containing biomolecules. This compound is known for its excellent photostability and pH-insensitive emission, making it a valuable tool in various scientific applications, including imaging and flow cytometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of APDye 532 NHS Ester typically involves the reaction of the dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting NHS ester is then purified using techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and solvents to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
APDye 532 NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond, which is crucial for its labeling applications .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), NHS ester, coupling agents (e.g., DCC)
Major Products
The major product of the reaction between this compound and primary amines is a covalently bonded amide conjugate. This conjugate retains the fluorescent properties of the dye, making it useful for various labeling applications .
Applications De Recherche Scientifique
APDye 532 NHS Ester has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions involving amine-containing compounds.
Biology: Commonly used in fluorescence microscopy and flow cytometry for labeling proteins, antibodies, and nucleic acids.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Employed in the development of biosensors and other analytical tools for detecting specific biomolecules .
Mécanisme D'action
The mechanism of action of APDye 532 NHS Ester involves the formation of a covalent bond with primary amines through nucleophilic substitution. The NHS ester group reacts with the amine group, resulting in the formation of a stable amide bond. This covalent attachment ensures that the fluorescent dye remains bound to the target molecule, allowing for accurate detection and imaging .
Comparaison Avec Des Composés Similaires
APDye 532 NHS Ester is often compared with other similar fluorescent dyes, such as:
- Alexa Fluor 532 NHS Ester
- DyLight 532 NHS Ester
- CF 532 NHS Ester
Uniqueness
This compound stands out due to its high photostability and pH-insensitive emission, which ranges from pH 4 to pH 10. This makes it particularly suitable for applications that require consistent fluorescence under varying pH conditions. Additionally, its bright yellow fluorescence and compatibility with common laser lines (e.g., Nd:YAG) make it a preferred choice for many researchers .
Propriétés
Numéro CAS |
477876-64-5 |
|---|---|
Formule moléculaire |
C34H33N3O11S2 |
Poids moléculaire |
723.8 g/mol |
Nom IUPAC |
12-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,8,8,16,16,17-hexamethyl-20-sulfo-2-oxa-6-aza-18-azoniapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5(9),10,12,14,18-heptaene-4-sulfonate |
InChI |
InChI=1S/C34H33N3O11S2/c1-15-33(3,4)21-13-19-25(17-7-9-18(10-8-17)32(40)48-37-23(38)11-12-24(37)39)20-14-22-27(36-16(2)34(22,5)6)31(50(44,45)46)29(20)47-28(19)30(26(21)35-15)49(41,42)43/h7-10,13-16,35H,11-12H2,1-6H3,(H,41,42,43)(H,44,45,46) |
Clé InChI |
WHVNXSBKJGAXKU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2=C(N1)C(=C3C(=C2)C(=C4C=C5C(=[NH+]C(C5(C)C)C)C(=C4O3)S(=O)(=O)O)C6=CC=C(C=C6)C(=O)ON7C(=O)CCC7=O)S(=O)(=O)[O-])(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


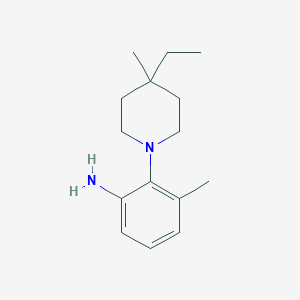


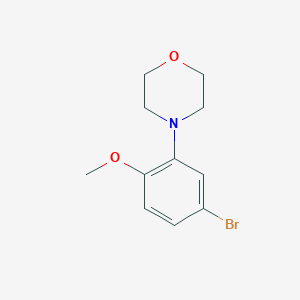
![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)
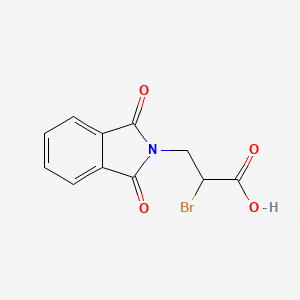

![Methyl 5-[4-(Benzyloxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13705313.png)
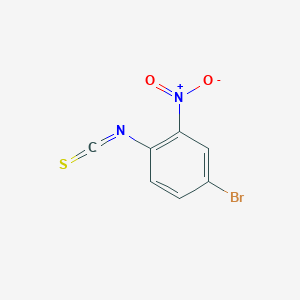
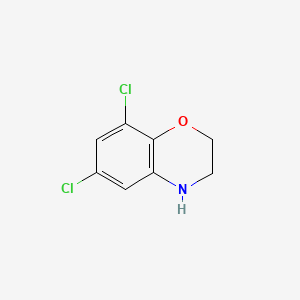
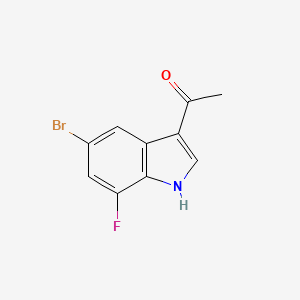
![7-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13705339.png)
![3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705340.png)

